molecular formula C14H17NO4 B8383942 Methyl 4-(4-methyl-3-oxopentanamido)benzoate

Methyl 4-(4-methyl-3-oxopentanamido)benzoate

Cat. No.: B8383942
M. Wt: 263.29 g/mol
InChI Key: WPYOOLFPHVFLKT-UHFFFAOYSA-N
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Description

Methyl 4-(4-methyl-3-oxopentanamido)benzoate is an organic compound with a complex structure that includes both ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methyl-3-oxopentanamido)benzoate typically involves the reaction of 4-aminobenzoic acid with methyl 4-methyl-3-oxopentanoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the amide bond. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The industrial synthesis often employs optimized reaction conditions and advanced purification techniques to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methyl-3-oxopentanamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester and amide groups under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-(4-methyl-3-oxopentanamido)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methyl-3-oxopentanamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A simpler ester derivative with similar structural features.

    Methyl 4-methyl-3-oxopentanoate: Another related compound with a similar carbonyl structure.

Uniqueness

Methyl 4-(4-methyl-3-oxopentanamido)benzoate is unique due to its combination of ester and amide functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

methyl 4-[(4-methyl-3-oxopentanoyl)amino]benzoate

InChI

InChI=1S/C14H17NO4/c1-9(2)12(16)8-13(17)15-11-6-4-10(5-7-11)14(18)19-3/h4-7,9H,8H2,1-3H3,(H,15,17)

InChI Key

WPYOOLFPHVFLKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC(=O)NC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl-4-aminobenzoate (250 g, 1.65 moles) in toluene (2.4 L) was added methyl-4-methyl-3-oxopentanoate (237.7 g, 1.648 moles) and ethylene diamine (1.15 ml, 0.016 moles). The reaction mixture was refluxed for about 20-25 hours. The solvent was removed under reduced pressure to obtain a solid residue. The residue was dissolved in ethyl acetate (2.4 L). The organic phase was washed with an acid (e.g., 20% w/w hydrochloric acid 0.5 L) followed by de-ionized water. It was further washed with a 10% sodium bicarbonate solution, followed by de-ionized water and saturated brine. The solvent was removed under reduced pressure. To this was added hexane while stirring and the solid precipitated out completely. The solid was filtered and washed with hexane. The solid was dried to yield the title product in 99.45% purity.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
237.7 g
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
2.4 L
Type
solvent
Reaction Step One
Quantity
2.4 L
Type
solvent
Reaction Step Two

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